(+)-Nicotine (+)-Nicotine (R)-nicotine is a 3-(1-methylpyrrolidin-2-yl)pyridine in which the chiral centre has R-configuration. It is a conjugate base of a (R)-nicotinium(1+). It is an enantiomer of a (S)-nicotine.
Brand Name: Vulcanchem
CAS No.: 25162-00-9
VCID: VC20771610
InChI: InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1
SMILES: CN1CCCC1C2=CN=CC=C2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

(+)-Nicotine

CAS No.: 25162-00-9

Cat. No.: VC20771610

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

(+)-Nicotine - 25162-00-9

Specification

Description (R)-nicotine is a 3-(1-methylpyrrolidin-2-yl)pyridine in which the chiral centre has R-configuration. It is a conjugate base of a (R)-nicotinium(1+). It is an enantiomer of a (S)-nicotine.
CAS No. 25162-00-9
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 3-[(2R)-1-methylpyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1
Standard InChI Key SNICXCGAKADSCV-SNVBAGLBSA-N
Isomeric SMILES CN1CCC[C@@H]1C2=CN=CC=C2
SMILES CN1CCCC1C2=CN=CC=C2
Canonical SMILES CN1CCCC1C2=CN=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator